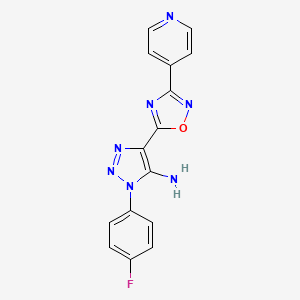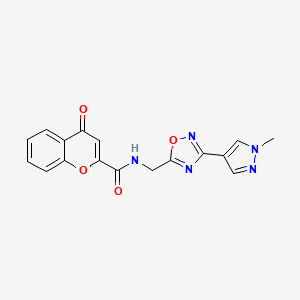
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrazole, oxadiazole, and chromene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The pyrazole and oxadiazole rings are both five-membered rings containing nitrogen atoms, while the chromene is a fused six-membered benzene ring and a five-membered oxygen-containing ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing properties of the different functional groups. The pyrazole and oxadiazole rings, for example, might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a potential hydrogen bond donor and acceptor .科学的研究の応用
Chemical Probes for Biological Systems
Research has shown that coumarin-pyrazolone derivatives, similar in structure to the compound , serve as highly sensitive probes for detecting ions such as Cr3+ in biological systems. These compounds, through absorption and steady-state fluorescence spectral studies, have demonstrated significant changes in fluorescence upon interaction with specific ions, indicating their potential for biological imaging and cellular detection applications. The synthesized probe demonstrated a quick color response and significant quenching of fluorescence, which theoretical calculations (density functional theory) confirmed, indicating the practical applications of these compounds in living cells, particularly for detecting Cr3+ in A-549 cells (Mani et al., 2018).
Molecular Structure Analysis
Another line of investigation has focused on the molecular structure of compounds closely related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide. Studies have detailed the crystal structure of derivatives, highlighting their potential in forming diverse polymorphic forms. These analyses provide insight into the molecular conformation, which is crucial for understanding the reactivity and interaction of these compounds with biological targets (Reis et al., 2013).
Synthesis and Spectroscopic Studies
Research into novel metal complexes with 4-oxo-4H-chromene derivatives has opened new avenues for the application of these compounds in various fields, including material science and catalysis. These studies involve synthesizing copper(II), cobalt(II), and nickel(II) complexes and conducting spectroscopic studies to understand their structural and electronic properties. Such research underlines the versatility of these compounds in forming stable complexes with metals, which could be leveraged in catalytic processes or as functional materials (Myannik et al., 2018).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of derivatives of 4H-chromene have been extensively explored, demonstrating their potential as therapeutic agents. These studies have shown that such compounds possess significant activity against a range of bacterial and fungal pathogens, which could be attributed to their unique structural features. This highlights the potential of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives in developing new antimicrobial and antifungal therapies (Thumar & Patel, 2012).
将来の方向性
作用機序
Target of Action
Similar compounds with a 1-methyl-1h-pyrazol-4-yl group have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are critical in the development of certain types of leukemia .
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to them and preventing their normal function . This can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound potentially affects the FLT3-ITD and BCR-ABL pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Result of Action
The result of the compound’s action would likely be a decrease in the proliferation of cancer cells, given its potential inhibition of the FLT3-ITD and BCR-ABL pathways . This could potentially lead to a decrease in the size of tumors and an improvement in the symptoms of cancer.
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c1-22-9-10(7-19-22)16-20-15(26-21-16)8-18-17(24)14-6-12(23)11-4-2-3-5-13(11)25-14/h2-7,9H,8H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERRQEDSSKPHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

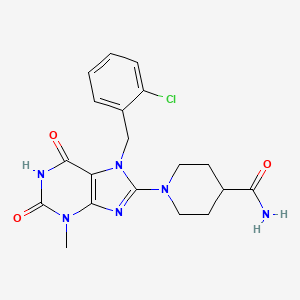
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)
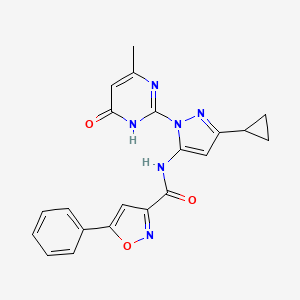
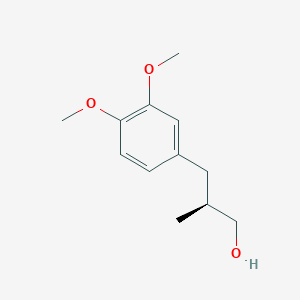

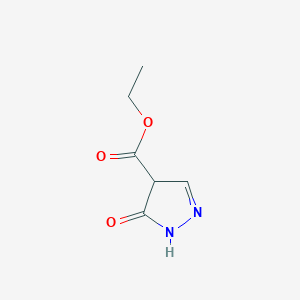
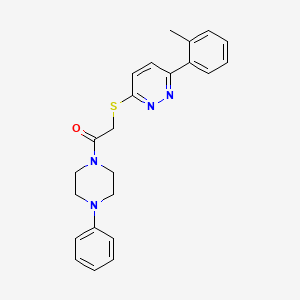
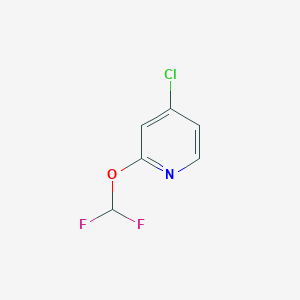
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

![1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746670.png)

